molecular formula C15H13N5O3 B2951590 N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1396580-59-8

N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B2951590
CAS RN: 1396580-59-8
M. Wt: 311.301
InChI Key: KWVSSHDCKNDWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as MPQAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of protein kinase CK2, which plays a critical role in various cellular processes, including cell growth, proliferation, and differentiation. N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide may also interact with other cellular targets, leading to its antitumor activity.
Biochemical and Physiological Effects:
N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been reported to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in lab experiments is its potential as a selective inhibitor of protein kinase CK2, which may enable researchers to study the role of this enzyme in various cellular processes. However, one of the limitations of using N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is its potential toxicity, which may limit its use in vivo studies.

Future Directions

There are several future directions for research on N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, including the development of more potent and selective inhibitors of protein kinase CK2, the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders, and the exploration of its mechanism of action and cellular targets. Additionally, the development of novel synthetic methods for N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and its derivatives may enable the synthesis of new compounds with enhanced pharmacological properties.

Synthesis Methods

The synthesis of N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves the reaction between 2-(4-oxoquinazolin-3(4H)-yl)acetic acid and 6-methoxypyrimidin-4-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions, and the resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit inhibitory activity against several enzymes, including protein kinase CK2, which is involved in the regulation of cell growth and proliferation. N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been shown to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells.

properties

IUPAC Name

N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-23-14-6-12(16-8-17-14)19-13(21)7-20-9-18-11-5-3-2-4-10(11)15(20)22/h2-6,8-9H,7H2,1H3,(H,16,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVSSHDCKNDWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxypyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

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